molecular formula C17H16N4O B2968687 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034559-91-4

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2968687
CAS No.: 2034559-91-4
M. Wt: 292.342
InChI Key: MZNCONJJIBMBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling with Naphthalene: The final step involves coupling the triazole-azetidine intermediate with a naphthalene derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It may be used in the development of novel materials with specific electronic or photophysical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and azetidine rings can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylethanone
  • 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-naphthyl)ethanone

Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of both the triazole and azetidine rings, which can impart distinct chemical and biological properties. The naphthalene moiety also contributes to its uniqueness by providing additional aromatic character and potential for π-π interactions.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(20-11-15(12-20)21-9-8-18-19-21)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNCONJJIBMBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.